3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, a fluoro substituent, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfonamide group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 4-methoxy-3-fluorophenylboronic acid
- 3-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1018165-20-2 |
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Molecular Formula |
C21H16FN3O4S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H16FN3O4S/c1-28-19-12-11-17(13-18(19)22)30(26,27)25-16-9-7-15(8-10-16)21-23-20(24-29-21)14-5-3-2-4-6-14/h2-13,25H,1H3 |
InChI Key |
MKXCQJOUMUNZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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